N-Ethylmaleimide-cysteine
Description
Historical Trajectory and Evolution of N-Ethylmaleimide as a Biochemical Reagent
N-Ethylmaleimide's journey as a biochemical reagent is marked by its application in seminal research that has shaped our understanding of cellular functions. Initially recognized as a sulfhydryl reagent, its use has expanded significantly over the decades. drugbank.com A landmark application of NEM was by Arthur Kornberg and his colleagues, who utilized it to inactivate DNA polymerase III. This experiment was pivotal in distinguishing its function from that of DNA polymerase I and establishing DNA polymerase III as the primary enzyme in bacterial DNA replication. wikipedia.orggeorganics.sk
Another significant area of research where NEM proved crucial was in the study of vesicular transport. It was discovered that NEM inhibits the transport of proteins between the compartments of the Golgi apparatus in cell-free systems. researchgate.netnih.gov This inhibitory effect led to the identification and purification of the "NEM-Sensitive Factor" (NSF), a key protein that catalyzes vesicular transport. researchgate.netnih.govresearchgate.net The NSF protein, a hexameric ATPase, is now understood to be essential for most membrane-trafficking events within a cell. researchgate.netplos.org
The application of NEM also advanced the understanding of ion transport across cell membranes. Its ability to activate ouabain-insensitive, chloride-dependent potassium efflux in the red blood cells of sheep and goats was a critical step that contributed to the molecular identification of the K-Cl cotransporter (KCC). wikipedia.org Furthermore, NEM has been instrumental in studying protein modifications like SUMOylation and ubiquitination, where it is used in lysis buffers to inhibit the de-SUMOylation and deubiquitination of proteins, thereby preserving their modified state for analysis. wikipedia.orggeorganics.skglpbio.com
The evolution of NEM's use is also evident in the development of quantitative proteomics techniques. Deuterated versions of NEM, such as d5-NEM, have been synthesized for use in stable isotope labeling to quantify protein levels through mass spectrometry. nih.gov This highlights the ongoing adaptation and refinement of NEM's application in modern biochemical research.
Fundamental Significance of Cysteine Residues in Protein Structure, Function, and Regulation
Cysteine, though one of the less abundant amino acids, is highly conserved and plays a disproportionately large role in protein structure, function, and regulation due to the unique chemical properties of its thiol (-SH) group. frontiersin.orgresearchgate.net This sulfhydryl group is highly reactive and nucleophilic, enabling it to participate in a variety of crucial biochemical processes. wikipedia.orgletstalkacademy.com
The most well-known function of cysteine is the formation of disulfide bonds. wikipedia.orgbbk.ac.uk These covalent cross-links between cysteine residues are critical for stabilizing the tertiary and quaternary structures of many proteins, particularly those secreted into the extracellular space. wikipedia.orgbbk.ac.uk By linking different parts of a polypeptide chain or separate chains, disulfide bridges increase protein rigidity and confer resistance to proteolytic degradation. wikipedia.org
Beyond its structural role, cysteine is frequently found in the active sites of enzymes, where it directly participates in catalysis. letstalkacademy.combbk.ac.uknih.gov The thiol group can act as a potent nucleophile, often in its deprotonated thiolate form, to form transient covalent intermediates with substrates. letstalkacademy.comnih.gov This is a key feature of enzymes like cysteine proteases (e.g., papain and caspases) and protein disulfide isomerases. letstalkacademy.combbk.ac.uk
Cysteine residues are also central to the regulation of protein activity through various post-translational modifications. The thiol group can be reversibly oxidized to form sulfenic, sulfinic, and sulfonic acids, or it can undergo S-nitrosylation, glutathionylation, and acylation. frontiersin.orgnih.govnih.gov These modifications can act as molecular switches, altering a protein's conformation and function in response to cellular signals and changes in the redox environment. nih.govbohrium.com This redox regulation is crucial in signal transduction pathways and in protecting cells against oxidative stress. nih.govbohrium.com
Furthermore, the thiol group of cysteine is an effective ligand for binding metal ions, such as zinc, copper, and iron. nih.gov This property is essential for the structure and function of numerous metalloproteins, where the cysteine residues help to coordinate the metal ion within the protein's active or structural sites.
Table 1: Functional Categories of Cysteine Residues in Proteins
| Functional Category | Description | Examples |
| Structural | Formation of disulfide bonds to stabilize protein structure. wikipedia.orgbbk.ac.uknih.gov | Insulin, Antibodies |
| Catalytic (Redox) | Directly participate in redox-based catalysis in the active sites of thiol oxidoreductases. nih.gov | Thioredoxins, Peroxiredoxins |
| Catalytic (Non-Redox) | Act as nucleophiles in the active sites of enzymes without undergoing a net redox change. letstalkacademy.comnih.gov | Cysteine proteases (Papain, Caspases) |
| Regulatory | Modulate protein activity through reversible post-translational modifications of the thiol group. frontiersin.orgnih.govnih.gov | Protein tyrosine phosphatases, Transcription factors |
| Metal-coordinating | Bind metal ions, contributing to the structure and function of metalloproteins. nih.govnih.gov | Zinc finger proteins, Ferredoxins |
Overview of N-Ethylmaleimide as a Cysteine-Specific Alkylating Agent in Academic Inquiry
N-Ethylmaleimide is a widely utilized biochemical tool prized for its ability to specifically and irreversibly modify cysteine residues in proteins. wikipedia.orgcreative-proteomics.com This specificity arises from the chemical nature of NEM as a Michael acceptor. wikipedia.org The electron-deficient double bond in the maleimide (B117702) ring readily reacts with the nucleophilic thiol group of cysteine via a Michael addition reaction, forming a stable thioether bond. wikipedia.orgumich.edu This reaction is most efficient and specific within a pH range of 6.5-7.5. wikipedia.orgnih.govthermofisher.com At more alkaline pH, NEM can also react with other nucleophiles like primary amines. wikipedia.orgthermofisher.com
The irreversible nature of the NEM-cysteine adduct makes it an excellent tool for "capping" or blocking cysteine residues. creative-proteomics.com This is particularly useful in a variety of experimental contexts. For instance, in proteomics, NEM is used during sample preparation to prevent the artificial formation of disulfide bonds after proteins are denatured and their native disulfide bridges are reduced. creative-proteomics.com This ensures that proteins remain in their reduced state, which is crucial for accurate protein identification and quantification by mass spectrometry. creative-proteomics.com
Researchers also employ NEM to probe the functional importance of specific cysteine residues. By observing how the modification of cysteines with NEM affects a protein's activity, one can infer the role of these residues in catalysis, ligand binding, or conformational changes. wikipedia.orggeorganics.sk For example, NEM has been shown to be an irreversible inhibitor of all cysteine peptidases by alkylating the thiol group in their active site. wikipedia.orggeorganics.sk Studies have used NEM to identify the specific cysteine residues that are targets for its inhibitory action in various proteins, such as the human cationic amino acid transporter hCAT-2A and the motor protein Ncd. nih.govacs.org
Furthermore, NEM is used to study cellular processes where cysteine modifications are critical. For example, it is used to inhibit deubiquitinating enzymes (DUBs) and de-SUMOylating enzymes, which are often cysteine proteases. wikipedia.orgglpbio.comtargetmol.com This allows for the study of protein ubiquitination and SUMOylation pathways by preventing the removal of these modifications. The ability of NEM to block vesicular transport was a key step in dissecting the machinery of intracellular trafficking. wikipedia.orgresearchgate.net
The reaction between NEM and cysteine is generally rapid and more efficient than other common alkylating agents like iodoacetamide (B48618). researchgate.net However, careful optimization of reaction conditions, such as pH, NEM concentration, and reaction time, is necessary to ensure specificity and avoid non-specific modifications. researchgate.net
Table 2: Key Applications of N-Ethylmaleimide in Biochemical Research
| Application | Description | Key Findings/Uses |
| Inhibition of Enzymes | Irreversibly alkylates active site cysteines in enzymes like cysteine proteases and deubiquitinases. wikipedia.orgglpbio.com | Used to study enzyme mechanisms and the roles of ubiquitination and SUMOylation. wikipedia.orggeorganics.sk |
| Probing Protein Function | Modifies cysteine residues to assess their importance in protein activity, binding, and conformation. nih.govacs.org | Identified critical cysteines in transporters and motor proteins. nih.govacs.org |
| Proteomics Sample Preparation | Blocks free thiols to prevent disulfide bond formation after protein reduction. creative-proteomics.com | Ensures accurate protein identification and quantification in mass spectrometry. creative-proteomics.com |
| Vesicular Transport Studies | Inhibits protein transport between Golgi compartments. researchgate.netnih.gov | Led to the discovery and purification of the N-Ethylmaleimide-Sensitive Factor (NSF). researchgate.netresearchgate.net |
| Ion Transport Research | Used to characterize and identify ion transporters like the K-Cl cotransporter. wikipedia.org | Helped elucidate the molecular basis of ion transport across cell membranes. wikipedia.org |
Properties
CAS No. |
60218-98-6 |
|---|---|
Molecular Formula |
C9H14N2O4S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
(2R)-2-amino-3-sulfanylpropanoic acid;1-ethylpyrrole-2,5-dione |
InChI |
InChI=1S/C6H7NO2.C3H7NO2S/c1-2-7-5(8)3-4-6(7)9;4-2(1-7)3(5)6/h3-4H,2H2,1H3;2,7H,1,4H2,(H,5,6)/t;2-/m.0/s1 |
InChI Key |
SNXBCUZDIIDZFP-WNQIDUERSA-N |
SMILES |
CCN1C(=O)C=CC1=O.C(C(C(=O)O)N)S |
Isomeric SMILES |
CCN1C(=O)C=CC1=O.C([C@@H](C(=O)O)N)S |
Canonical SMILES |
CCN1C(=O)C=CC1=O.C(C(C(=O)O)N)S |
Other CAS No. |
60218-98-6 |
Synonyms |
(L-Cys)-NEM N-ethylmaleimide-cysteine S-(ethylsuccinimido)-L-cysteine |
Origin of Product |
United States |
Molecular Mechanisms of N Ethylmaleimide Cysteine Adduct Formation
Elucidation of the Michael-Type Addition Reaction with Thiol Groups
The covalent linkage between N-Ethylmaleimide (NEM) and a cysteine residue occurs through a well-characterized mechanism known as a Michael-type addition reaction. wikipedia.orgnih.gov In this reaction, the thiol group (specifically, the thiolate anion) of the cysteine acts as a nucleophile, attacking one of the electrophilic carbons of the maleimide's carbon-carbon double bond. nih.govresearchgate.net This process results in the formation of a stable, irreversible thioether bond, effectively creating the N-Ethylmaleimide-cysteine adduct. wikipedia.orgnih.gov
| Factor | Description | Effect on Reaction Rate |
|---|---|---|
| pH | Affects the concentration of the reactive thiolate anion. | Increases significantly as pH approaches and surpasses the thiol's pKa. biorxiv.org |
| Concentration | The reaction is second-order, dependent on both NEM and thiol concentrations. nih.gov | Higher concentrations of either reactant lead to a faster reaction rate. |
| Thiol pKa | The acidity of the thiol group determines the ease of thiolate formation. | A lower pKa results in a higher thiolate concentration at a given pH, increasing reactivity. nih.gov |
| Solvent | The polarity and proticity of the solvent can influence reaction pathways. rsc.org | Solvent choice can alter the mechanism and kinetics of the addition. rsc.org |
The pH of the reaction medium is a critical determinant of both the rate and specificity of NEM alkylation. acs.org The reaction's dependency on pH is rooted in the ionization state of the cysteine's thiol group, which typically has a pKa value around 8.5. nih.gov The actual nucleophile in the Michael addition is the deprotonated thiolate anion (Cys-S⁻), not the protonated thiol (Cys-SH). nih.govresearchgate.net
As the pH of the solution increases from acidic towards neutral, the concentration of the more reactive thiolate anion rises, leading to a significant increase in the reaction rate. biorxiv.org The optimal pH range for a specific and rapid reaction with thiols is generally between 6.5 and 7.5. wikipedia.orgthermofisher.com Within this window, the reaction with cysteine is approximately 1,000 times faster than potential side reactions with amino groups, ensuring high selectivity. researchgate.netnih.gov If the pH rises above 7.5 or 8.0, the maleimide (B117702) group becomes susceptible to hydrolysis, which opens the maleimide ring and renders it unreactive towards thiols. thermofisher.comuu.nl
| pH Range | Primary Reaction | Relative Rate | Notes |
|---|---|---|---|
| < 6.5 | Thiol Addition | Slow | Low concentration of reactive thiolate anion. nih.gov |
| 6.5 - 7.5 | Thiol Addition | Fast and Specific | Optimal range for selective cysteine modification. thermofisher.comresearchgate.net |
| > 7.5 | Thiol Addition, Amine Reaction, Hydrolysis | Fast, but less specific | Increased risk of side reactions with lysine (B10760008)/histidine and maleimide ring opening. thermofisher.comnih.gov |
Under optimal pH conditions (6.5-7.5), NEM exhibits considerable specificity for sulfhydryl groups. thermofisher.comresearchgate.net The high selectivity is attributed to the nature of the thiolate anion as a potent nucleophile that readily attacks the electron-deficient double bond of the maleimide. nih.govresearchgate.net
However, this specificity is not absolute and can be compromised under certain conditions. At a more alkaline pH (typically above 7.5), other nucleophilic groups present in proteins can begin to compete with the thiolate anion. thermofisher.com These include the ε-amino group of lysine and the imidazole (B134444) moiety of histidine. nih.govresearchgate.net While these reactions are significantly slower than the reaction with thiols at neutral pH, they can become a factor in less controlled conditions, potentially leading to non-specific protein modification. nih.gov Therefore, careful control of pH is essential to ensure that NEM modification is restricted to cysteine residues. nih.gov
Factors Governing Cysteine Reactivity in Proteins
In the context of a folded protein, not all cysteine residues react equally with NEM. The reactivity of a specific cysteine is governed by a combination of its intrinsic chemical properties and its local structural environment within the protein. nih.govnih.gov
The standard pKa of a free cysteine amino acid is approximately 8.5, meaning that at a physiological pH of ~7.4, only a small fraction exists as the reactive thiolate anion. nih.gov However, the local microenvironment within a protein can dramatically alter a cysteine's pKa. nih.govnih.gov Factors such as proximity to positively charged amino acid residues, the influence of an alpha-helix dipole, or location within a hydrophobic pocket can stabilize the thiolate anion, thereby lowering its pKa. nih.govnih.gov
Cysteine residues with perturbed, lower pKa values are considered "hyper-reactive" because a larger proportion of them will be in the reactive thiolate form at neutral pH. nih.govnih.gov This differential reactivity is a powerful tool in proteomics, as it allows NEM to be used as a probe to identify functionally significant cysteines, which often reside in enzyme active sites or regulatory domains and possess lowered pKa values. nih.gov
A fundamental prerequisite for the formation of the NEM-cysteine adduct is physical access. The NEM molecule in the solvent must be able to reach the cysteine's sulfhydryl group. nih.gov Consequently, the reactivity of a cysteine residue is directly related to its solvent accessibility. nih.govnih.gov
Cysteines that are buried in the hydrophobic core of a protein are typically shielded from the solvent and are therefore unreactive towards membrane-permeant reagents like NEM. nih.gov In contrast, residues located on the protein's surface or within solvent-exposed channels or cavities are readily available for modification. nih.gov This principle is exploited experimentally in a technique known as cysteine-scanning mutagenesis, where the reactivity of systematically introduced cysteines with NEM is used to map the solvent accessibility of different regions of a protein, providing insights into its three-dimensional structure and conformational dynamics. nih.gov
Applications in Advanced Protein Biochemistry and Structural Biology
Strategies for Site-Specific Protein Modification and Derivatization
Site-specific modification is a powerful tool for understanding the roles of individual amino acid residues within a protein. NEM's reactivity towards cysteine allows for targeted labeling, providing insights into protein function and structure. creative-proteomics.comnih.gov
The irreversible nature of the N-Ethylmaleimide-cysteine adduct is fundamental to its use in functional mapping. creative-proteomics.com By selectively modifying cysteine residues, researchers can assess the impact of this modification on protein activity. If modification by NEM leads to a loss or alteration of function, it suggests that the targeted cysteine residue is located in a functionally critical region of the protein, such as an active site or a binding interface. nih.govoup.com This technique has been instrumental in identifying key cysteine residues in a variety of proteins, including enzymes and transporters. nih.govwikipedia.org For instance, studies have used NEM to block the thiol groups of cysteines, thereby preventing the formation of disulfide bonds and allowing for the investigation of a protein's reduced state. creative-proteomics.com The specificity of NEM for cysteine thiols, particularly at physiological pH, makes it a preferred reagent for these types of functional studies. acs.org
The power of NEM-based modification is significantly amplified when combined with genetic engineering. chemrxiv.org A common strategy involves creating a "cysteine-less" variant of a protein of interest, where all native, non-essential cysteine residues are mutated to another amino acid, like alanine. Subsequently, single cysteine residues are systematically introduced at specific locations throughout the protein sequence. nih.gov These unique cysteine probes can then be targeted with NEM. This approach allows for a systematic scan of the entire protein structure, providing high-resolution data on the local environment and accessibility of each engineered cysteine residue. oup.comnih.gov This method has been particularly valuable in studying the structure and function of membrane proteins, which are often difficult to analyze using traditional structural biology techniques. nih.govnih.gov
Probing Protein Conformation and Dynamics through Cysteine Accessibility
Proteins are not static entities; they undergo conformational changes that are often essential for their function. NEM labeling can be used to capture snapshots of these dynamic states by reporting on the accessibility of cysteine residues. wikipedia.orgacs.orgacs.org
Differential cysteine labeling techniques, often employing isotopically labeled versions of NEM (e.g., light d0-NEM and heavy d5-NEM), allow for the quantitative analysis of changes in cysteine accessibility between different protein states. nih.govacs.org In a typical experiment, a protein in its native state is treated with "light" NEM, which labels the accessible cysteine residues. The protein is then subjected to a stimulus that induces a conformational change, and subsequently treated with "heavy" NEM, which labels the newly accessible cysteines. By analyzing the ratio of light to heavy NEM adducts using mass spectrometry, researchers can identify which cysteine residues become more or less exposed upon the conformational change. nih.govnih.govnih.gov This provides a detailed map of the structural rearrangements occurring within the protein. frontiersin.orgresearchgate.net
The binding of a ligand, such as a substrate or an allosteric regulator, often induces significant conformational changes in a protein. tandfonline.comuni-muenchen.de NEM accessibility studies are a powerful tool for characterizing these ligand-induced structural rearrangements. acs.orgfrontiersin.org By comparing the pattern of NEM labeling in the presence and absence of a ligand, researchers can identify regions of the protein that are affected by ligand binding. tandfonline.comresearchgate.net For example, a decrease in NEM labeling of a particular cysteine residue upon ligand binding suggests that this residue becomes buried or sterically shielded within the protein-ligand complex. Conversely, an increase in labeling indicates that the residue becomes more exposed. tandfonline.comnih.gov These studies have been crucial in understanding the mechanisms of action for many enzymes, receptors, and transport proteins. nih.govnih.gov
Table 1: Applications of N-Ethylmaleimide in Probing Protein Dynamics
| Technique | Principle | Information Gained | Key Advantage |
|---|---|---|---|
| Differential Cysteine Labeling | Uses light (d0) and heavy (d5) isotopic forms of NEM to label cysteines in different conformational states. nih.govacs.org | Identifies and quantifies changes in the redox state and accessibility of specific cysteine residues. nih.gov | Allows for simultaneous analysis of protein abundance and redox state. nih.gov |
| Ligand Protection Assays | Measures the change in NEM reactivity of a cysteine residue in the presence and absence of a ligand. tandfonline.comresearchgate.net | Maps ligand binding sites and identifies regions undergoing conformational changes upon binding. tandfonline.com | Provides insights into the mechanism of ligand-induced protein function modulation. nih.gov |
| Cysteine Scanning Mutagenesis | Systematically introduces single cysteine residues into a cysteine-less protein for NEM labeling. nih.govnih.gov | Provides a high-resolution map of solvent accessibility and local environment across the protein structure. nih.gov | Enables structural and dynamic studies of proteins not amenable to crystallography or NMR. nih.gov |
Methodologies for Investigating Protein-Protein Interactions and Complex Formation
Understanding how proteins interact to form functional complexes is a central goal of molecular biology. nih.govacs.org NEM-based chemical cross-linking and footprinting techniques provide valuable information about the interfaces of protein-protein interactions. nih.govnih.gov By treating a protein complex with NEM, researchers can identify cysteine residues that are protected from modification due to their involvement in the interaction interface. researchgate.netmdpi.com Comparing the NEM labeling pattern of the individual proteins with that of the complex can reveal the contact surfaces. researchgate.netnih.gov Furthermore, the use of isotopically labeled NEM in quantitative mass spectrometry approaches can provide a more detailed and dynamic view of protein complex formation and dissociation. elifesciences.org For example, the N-ethylmaleimide-sensitive factor (NSF) is a key protein in membrane fusion, and its interactions with other proteins have been studied using NEM. oup.comnih.gov
Application in Chemical Cross-linking Studies
Chemical cross-linking combined with mass spectrometry (XL-MS) is a powerful technique for gaining structural insights into proteins and protein complexes by identifying amino acid residues that are in close spatial proximity. acs.org While N-Ethylmaleimide itself is a monofunctional reagent that caps (B75204) cysteine residues, its chemistry is fundamental to cysteine-specific cross-linking strategies. creative-proteomics.com These applications typically fall into two categories: the use of bifunctional maleimide (B117702) analogs to directly link cysteine residues, and the use of NEM as a blocking agent to achieve controlled and specific cross-linking.
Bifunctional maleimides, such as p-NN′-phenylenebismaleimide, serve as cross-linking reagents that can bridge two cysteine residues that are spatially near one another. wikipedia.org This creates a covalent link, and the identification of these cross-linked peptides by mass spectrometry provides distance constraints for structural modeling of proteins and their complexes. acs.org
More commonly, NEM is used as a crucial control or blocking agent in cross-linking experiments to ensure specificity. nih.gov By pre-treating a protein or protein complex with NEM, all accessible cysteine residues are irreversibly blocked. creative-proteomics.com If a subsequent cross-linking reaction (e.g., using an oxidizing agent to form disulfide bonds) fails to produce cross-links that were observed without NEM pre-treatment, it confirms that the linkages were indeed cysteine-dependent. nih.gov For instance, in a study on the Leishmania donovani nucleoside transporter, masking the sulfhydryl groups with NEM prevented intramolecular cross-linking, confirming that the observed mobility shifts were due to the formation of specific disulfide bonds between engineered cysteine residues. nih.gov This blocking strategy is essential for validating that the cross-links are not artifacts and genuinely represent the proximity of specific cysteine residues.
The table below summarizes research findings where maleimide chemistry is central to cross-linking studies.
| Study Focus | Reagent(s) | Protein System | Key Finding |
| Confirmation of Cysteine-Specific Cross-links | N-Ethylmaleimide (as a blocking agent), Copper(II)-1,10-phenanthroline (CuPh) (as an oxidizing agent) | Leishmania donovani Nucleoside Transporter 1.1 (LdNT1.1) | Pre-incubation with NEM prevented the formation of intramolecular cross-links, validating that the observed cross-links were specifically between cysteine residues. nih.gov |
| General Cross-linking Principle | Bifunctional maleimides (e.g., p-NN′-phenylenebismaleimide) | General protein studies | Bifunctional analogs of NEM can be used as direct cross-linking reagents for cysteine residues. wikipedia.org |
| Inhibition of Disulfide Cross-linking | N-Ethylmaleimide | Whey Proteins | NEM was used to block free cysteine groups to confirm that the initial stages of alkali cold gelation did not involve the formation of new disulfide crosslinks. plos.org |
Proximity Mapping of Cysteine Residues in Multi-Protein Assemblies
Proximity mapping aims to identify residues that are close in space, either within a single protein (to understand its fold) or between different proteins in a complex (to map interaction interfaces). The formation of the this compound adduct is a key tool for mapping the local environment and accessibility of cysteine residues.
One major application is in determining the solvent accessibility of cysteines. Residues buried within the core of a protein or at the interface of a protein-protein interaction are shielded from the solvent, whereas residues on the surface are exposed. researchgate.net By treating a native protein or complex with NEM, only the accessible, solvent-exposed cysteines will be modified. The protein can then be denatured, exposing the previously buried cysteines, which can be labeled with a different reagent. By identifying the differentially labeled residues, researchers can map which cysteines are on the protein's exterior versus its interior, or which become buried upon ligand binding or complex formation. researchgate.net This method has been proposed for studying conformational changes in membrane proteins like the lactose (B1674315) permease of Escherichia coli. researchgate.net
Furthermore, advanced cross-linking strategies have been developed that rely on the maleimide reaction to map proximity. A novel approach uses a dual-reactive crosslinker containing both a maleimide and a cyclohexenone group for proximity-enhanced cysteine-histidine crosslinking. rsc.orgresearchgate.net The reaction begins with the highly efficient and specific conjugation of the maleimide group to an accessible cysteine residue. rsc.org This tethers the crosslinker to the protein, creating a high local concentration of the second reactive group (cyclohexenone), which then "traps" a nearby histidine residue. This proximity-driven, two-step reaction provides high-confidence cross-links that reveal the spatial closeness of specific cysteine and histidine pairs, which is particularly useful for studying challenging systems like intrinsically disordered proteins. rsc.orgresearchgate.net
The table below details techniques for proximity mapping that utilize the NEM-cysteine reaction.
| Technique | Principle | Target Residues | Information Gained |
| Solvent Accessibility Probing | Differential alkylation of cysteine residues in native vs. denatured conditions using NEM. researchgate.net | Cysteine | Identifies residues buried in the protein core or at protein-protein interfaces versus those exposed to the solvent. researchgate.net |
| Proximity-Enhanced Cys-His Cross-linking | A dual-functional reagent with a maleimide and a second reactive group (e.g., cyclohexenone) first reacts with cysteine, then traps a nearby histidine. rsc.orgresearchgate.net | Cysteine, Histidine | Maps the spatial proximity of specific cysteine and histidine residues within a protein or protein complex. rsc.orgresearchgate.net |
| Substrate-Induced Conformational Change Analysis | Ligand binding can protect specific cysteine residues from NEM modification or change their accessibility. researchgate.net | Cysteine | Maps conformational changes in a protein upon binding to a substrate or other effector molecules. researchgate.net |
N Ethylmaleimide in Enzyme Mechanism Elucidation and Activity Modulation
Mechanisms of Irreversible Enzyme Inactivation via Cysteine Modification
The primary mechanism by which N-Ethylmaleimide inactivates enzymes is through the irreversible alkylation of the sulfhydryl group of cysteine residues. NEM acts as a Michael acceptor, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide (B117702) ring. This Michael addition reaction results in the formation of a stable thioether bond, effectively and irreversibly modifying the cysteine residue. The reaction is highly specific for thiols within a pH range of 6.5 to 7.5. At a more alkaline pH, NEM may also react with other nucleophilic groups such as amines.
This covalent modification can lead to enzyme inactivation through several means, including direct blockage of the active site, conformational changes that impair catalytic activity, or disruption of substrate binding. The irreversible nature of this modification is a key feature that allows for the definitive identification of functionally important cysteine residues.
N-Ethylmaleimide is extensively used to identify and confirm the role of cysteine residues within the catalytic active site of enzymes. If an enzyme's activity is abolished upon treatment with NEM, it strongly suggests the presence of a cysteine residue that is essential for its catalytic function. This approach has been fundamental in characterizing numerous enzymes, particularly cysteine proteases, where a cysteine residue is directly involved in the catalytic mechanism.
A common experimental strategy involves incubating the enzyme with NEM and observing the time-dependent loss of activity. Protection experiments are often conducted in parallel, where the enzyme is pre-incubated with a substrate or a competitive inhibitor before the addition of NEM. If the substrate or inhibitor protects the enzyme from inactivation by NEM, it provides strong evidence that the modified cysteine residue is located within the active site. For instance, in studies of succinate (B1194679) dehydrogenase, substrates and competitive inhibitors were shown to protect the enzyme from NEM inhibition, indicating that the targeted sulfhydryl groups are at the active site.
Beyond the active site, cysteine residues can also play crucial regulatory roles by influencing protein conformation, participating in allosteric regulation, or being involved in protein-protein interactions. N-Ethylmaleimide can be employed to distinguish between cysteine residues that are directly involved in catalysis and those that have a regulatory function.
Protection assays are also key in this differentiation. If a substrate or a competitive inhibitor that binds to the active site protects a cysteine from modification by NEM, it is likely that this cysteine is within or near the active site. Conversely, if an allosteric effector protects a cysteine residue from modification at a site distinct from the active site, this suggests a regulatory role for that residue. The kinetics of inactivation can also provide clues; a rapid inactivation often points to a highly reactive and accessible active site cysteine.
Impact on Enzyme Kinetics and Substrate Binding Dynamics
The irreversible modification of essential cysteine residues by N-Ethylmaleimide has a profound impact on enzyme kinetics. As an irreversible inhibitor, NEM effectively reduces the concentration of active enzyme. This typically leads to a decrease in the maximum velocity (Vmax) of the reaction, as there are fewer functional enzyme molecules available to catalyze the reaction. In the case of non-competitive inhibition, the inhibitor binds to a site other than the active site, which reduces the Vmax without affecting the Michaelis constant (Km), the substrate concentration at which the reaction rate is half of Vmax.
The effect of NEM on Km can vary. If the modified cysteine is directly involved in substrate binding, the apparent Km may increase. However, in many cases of irreversible, non-competitive inhibition, the Km remains unchanged because the remaining active enzyme molecules still have the same affinity for the substrate.
Substrate binding dynamics are also significantly affected. The covalent modification of an active site cysteine can completely abolish substrate binding. In cases where the modified cysteine is not directly at the binding site but is crucial for maintaining the active conformation of the enzyme, its modification can lead to a change in the enzyme's structure, thereby indirectly impairing substrate binding.
| Enzyme | Treatment | Km | Vmax | Reference |
| Vacuolar H+-ATPase | Control | 0.39 mM (for MgATP hydrolysis) | Not specified | |
| Vacuolar H+-ATPase | NEM-inhibited | Not specified | Decreased | |
| Vacuolar H+-ATPase | Protected with MgATP | Dissociation constant for MgATP: 0.44 mM | Protection against inactivation | |
| Vacuolar H+-ATPase | Protected with MgADP | Dissociation constant for MgADP: 127 µM | Protection against inactivation |
Case Studies of N-Ethylmaleimide-Mediated Enzyme Inhibition in Biochemical Systems
N-Ethylmaleimide has been instrumental in characterizing the function of numerous enzymes across different classes.
Cysteine Peptidases: NEM is a well-established irreversible inhibitor of all cysteine peptidases. It acts by alkylating the catalytic cysteine residue in the active site, thereby completely blocking their proteolytic activity. An example includes the inhibition of prolyl endopeptidase, which is inhibited by NEM with an IC50 value of 6.3 μM.
Phosphatases: The role of NEM in regulating phosphatases can be complex. For instance, in vascular smooth muscle cells, NEM was found to block platelet-derived growth factor-BB (PDGF-BB)-induced Akt phosphorylation. This effect was not due to direct inhibition of a kinase but rather through the activation of protein phosphatase 2A (PP2A). This indicates that NEM can indirectly modulate phosphorylation events by affecting the activity of phosphatases.
Transporters: NEM has been widely used to study the structure and function of various transporters. For example, it inhibits the human noradrenaline transporter (hNET), with substrates and inhibitors of the transporter providing protection against this inhibition. In human erythrocytes, NEM was used to discriminate between two lysine (B10760008) transport systems, inactivating the low-affinity transporter (system y+) without affecting the high-affinity one (system y+L). Furthermore, NEM has been shown to inhibit all human cationic amino acid transporters (CATs) but not the y+LAT isoforms, highlighting its utility in distinguishing between transporter subfamilies.
| Enzyme/Transporter | Class | Inhibitory Concentration | Effect | Reference |
| Prolyl endopeptidase | Cysteine Peptidase | IC50: 6.3 µM | Irreversible inhibition | |
| Cysteine Peptidases | Cysteine Peptidase | General | Irreversible inhibitor of all cysteine peptidases | |
| Lysine Transporter (system y+) | Transporter | Not specified | Inactivation | Not specified |
| Cationic Amino Acid Transporters (CATs) | Transporter | Not specified | Inhibition | Not specified |
| Vacuolar H+-ATPase | Transporter (ATPase) | 1-2 µM | Inhibition |
Due to its mechanism of irreversibly modifying the enzyme, N-Ethylmaleimide often acts as a non-competitive inhibitor. In classical non-competitive inhibition, the inhibitor binds to a site on the enzyme that is different from the active site, and it can bind to both the free enzyme and the enzyme-substrate complex. This mode of inhibition results in a decrease in Vmax, while the Km remains unchanged.
The interaction of NEM with a cysteine residue that is not in the active site but is crucial for maintaining the enzyme's catalytic conformation is a classic example of non-competitive inhibition. By modifying this regulatory cysteine, NEM reduces the catalytic efficiency of the enzyme without affecting its ability to bind the substrate. This is because the remaining, unmodified enzyme population is still fully functional and exhibits the same affinity for the substrate.
Applications in Redox Proteomics and Thiolomics
Differential Alkylation Strategies for Quantifying Cysteine Redox States
Differential alkylation is a powerful proteomic strategy that allows for the relative and absolute quantification of the oxidation state of cysteine residues. This approach is predicated on the sequential and differential labeling of reduced and oxidized thiol populations within a sample. nih.govnih.govresearchgate.net Initially, free, reduced thiols are irreversibly blocked with an alkylating agent. Subsequently, the reversibly oxidized cysteines (such as those in disulfide bonds or sulfenic acids) are chemically reduced back to their thiol form. These newly exposed thiols are then alkylated with a second, distinct reagent, which often incorporates an isotopic label or an affinity tag for enrichment. researchgate.netnih.gov
N-Ethylmaleimide is a preferred reagent in these workflows due to its rapid and specific reaction with cysteine thiols under physiological to slightly acidic pH, which helps to minimize off-target reactions and preserve the in vivo redox state. acs.orgportlandpress.com By using different forms of NEM for the two alkylation steps, researchers can distinguish between the cysteine population that was originally reduced and the population that was originally oxidized.
Utilization of Isotopic Forms of N-Ethylmaleimide (d0-NEM, d5-NEM)
A widely adopted and robust method for differential alkylation involves the use of isotopically light (d0) and heavy (d5) forms of N-Ethylmaleimide. nih.govbiorxiv.orgbiorxiv.org In this approach, reduced cysteines are first alkylated with the light (d0) version of NEM. After removing the excess d0-NEM, the sample's reversibly oxidized thiols are reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). acs.orgmdpi.comfrontiersin.org These nascent thiols are then immediately alkylated with the heavy, deuterium-labeled (d5) version of NEM. acs.orgmdpi.com
The key advantage of this method is that the light and heavy NEM-labeled peptides are chemically identical but have a distinct mass difference of 5 Daltons for each labeled cysteine. biorxiv.org This mass difference allows for their simultaneous detection and quantification by mass spectrometry (MS). mdpi.comnih.gov The ratio of the signal intensities of the heavy to light peptide pairs provides a precise measure of the extent of oxidation at a specific cysteine site. nih.govnih.gov This strategy, often referred to as OxMRM (Oxidation Multiple Reaction Monitoring) or SPEAR (Simultaneous Protein Expression and Redox analysis), enables the calculation of the absolute percentage of oxidation for thousands of cysteine sites across the proteome in a single experiment. nih.govbiorxiv.orgbiorxiv.org
| Proteomic Strategy | Alkylation Reagents | Key Principle | Quantitative Output | Reference |
|---|---|---|---|---|
| OxMRM | d0-NEM and d5-NEM | Differential alkylation of reduced and oxidized cysteines followed by targeted mass spectrometry (MRM). | Absolute quantification of site-specific cysteine oxidation. | nih.govheldlab.org |
| SPEAR | d0-NEM and d5-NEM | Differential labeling without peptide enrichment, allowing simultaneous analysis of redox state and protein abundance. | Degree of oxidation for thousands of cysteine sites and overall protein expression changes. | biorxiv.orgbiorxiv.org |
| d-Switch | NEM and d5-NEM | Gel-based method where light and heavy NEM are used to label reduced and oxidized cysteines, respectively, followed by MS analysis of excised protein bands. | Quantitative information on the redox status of a target protein. | nih.govrsc.org |
Preservation of Endogenous Thiol Redox State during Sample Preparation
A critical challenge in redox proteomics is to prevent artificial changes to the thiol redox state during sample preparation. frontiersin.orgnih.gov Post-lysis oxidation or reduction can lead to inaccurate measurements of the cellular redox balance. To obtain a true snapshot of the in vivo redox status, it is imperative to block all free thiols immediately upon cell lysis. portlandpress.comnih.gov
N-Ethylmaleimide is highly effective for this purpose due to its rapid reaction kinetics and ability to permeate cell membranes, allowing for in situ alkylation prior to cell disruption in some protocols. acs.orgresearchgate.netmdpi.com A common and effective method to preserve the redox state is to quench cellular processes and enzymatic activity by treating samples with trichloroacetic acid (TCA). biorxiv.orgnih.gov This acidic environment denatures proteins and protonates thiolate anions, significantly slowing down thiol-disulfide exchange and oxidation reactions. portlandpress.com Following this, NEM is added to irreversibly alkylate the reduced cysteine thiols, effectively "freezing" the endogenous redox landscape for subsequent analysis. frontiersin.orgnih.gov
Identification and Characterization of Redox-Sensitive Cysteine Residues
A primary goal of redox proteomics is to identify which specific cysteine residues are sensitive to modification in response to cellular signals or environmental stress. researchgate.netnih.gov These redox-sensitive cysteines often act as molecular switches that regulate protein function. Differential alkylation strategies using NEM are central to identifying these residues. researchgate.netisotope.com
In a typical experiment, cells might be exposed to an oxidant, such as hydrogen peroxide (H₂O₂), to induce oxidative stress. biorxiv.orgthermofisher.com By comparing the proteome-wide cysteine oxidation profiles of treated versus untreated cells using d0/d5-NEM labeling, researchers can pinpoint specific cysteines that show a significant increase in their oxidation state. biorxiv.orgbiorxiv.orgthermofisher.com For example, the OxiTRAQ method uses NEM to block reduced thiols in control and oxidant-treated cells, followed by further processing to identify and quantify newly oxidized sites. thermofisher.com Similarly, the SPEAR workflow has been used to quantify the in vivo oxidation state of thousands of cysteines in Arabidopsis under oxidative stress conditions, revealing many novel redox-sensitive sites. biorxiv.orgbiorxiv.org These approaches not only identify the susceptible cysteines but also provide quantitative data on their reactivity, offering insights into their potential regulatory roles. researchgate.net
| Research Finding | Methodology | Organism/System | Key Outcome | Reference |
|---|---|---|---|---|
| Identification of 151 novel redox-sensitive proteins | OxiTRAQ with initial NEM blocking | Arabidopsis cells | Demonstrated widespread oxidative modification in response to H₂O₂. | thermofisher.com |
| Quantification of the oxidation state of 5,523 peptides | SPEAR using d0/d5-NEM | Arabidopsis leaves | Provided a global view of cysteine reactivity under oxidative stress. | biorxiv.orgbiorxiv.org |
| Quantification of endogenous p53 cysteine oxidation | OxMRM with d0/d5-NEM | Human cells | Identified Cys182 as particularly susceptible to oxidation, demonstrating the method's high sensitivity for low-abundance proteins. | nih.govheldlab.org |
| Identification of Cys-33 and Cys-273 as NEM-inhibition targets | Site-specific mutagenesis and transport assays | Human Cationic Amino Acid Transporter (hCAT-2A) | Revealed critical residues for transporter function and regulation. | nih.gov |
Monitoring Redox Homeostasis and Oxidative Stress Responses at the Molecular Level
The balance between reduced and oxidized species, known as redox homeostasis, is crucial for normal cellular function, and its dysregulation is linked to numerous diseases. nih.govmdpi.com NEM-based redox proteomics provides a powerful systems-level approach to monitor the state of redox homeostasis by quantitatively assessing the thiol-disulfide balance across the entire proteome. isotope.comcreative-proteomics.com
By applying differential alkylation techniques to different biological states (e.g., healthy vs. disease, young vs. old), researchers can obtain a detailed molecular signature of the cellular redox environment. nih.govmdpi.com For instance, a study on aging skeletal muscle used a d0/d5-NEM labeling strategy to simultaneously quantify changes in protein expression and the reversible oxidation state of specific cysteine residues. nih.govacs.org This revealed an altered metabolic state and identified specific redox-sensitive proteins that change with age. Similarly, this approach has been applied to failing human hearts to analyze the oxidative state of thousands of cysteine residues, linking changes in redox signaling to cardiac pathology. mdpi.com These global snapshots of the "thiolome" are invaluable for understanding how cells respond to oxidative stress and how these responses contribute to aging and disease pathogenesis. nih.govresearchgate.net
Methodological Advancements and Analytical Techniques for N Ethylmaleimide Modified Proteins
Detection and Identification of N-Ethylmaleimide-Modified Proteins and Peptides
A variety of powerful techniques are employed to detect and identify proteins and peptides that have been modified by N-Ethylmaleimide. These methods largely fall into two categories: mass spectrometry-based proteomic approaches and electrophoretic/immunological detection methods.
Mass spectrometry (MS) stands as a cornerstone for the analysis of NEM-modified proteins. rsc.org It offers high sensitivity and selectivity, making it ideal for identifying specific modification sites within a protein's primary sequence. rsc.org
Two primary strategies are used in mass spectrometry to map NEM adducts: bottom-up and top-down proteomics.
Bottom-Up Proteomics: This is the most common approach. creative-proteomics.com Proteins are first enzymatically digested into smaller peptides, typically using trypsin. rsc.orgcreative-proteomics.com These peptides are then separated, often by liquid chromatography (LC), and analyzed by mass spectrometry (MS and MS/MS). creative-proteomics.com This method provides high structural resolution, allowing for the precise identification of NEM-modified cysteine residues. creative-proteomics.com However, information about co-occurring modifications on the intact protein can be lost during the digestion process. researchgate.net
Top-Down Proteomics: In this approach, intact proteins are introduced directly into the mass spectrometer and fragmented in the gas phase. creative-proteomics.comgoogle.com This method is particularly advantageous for characterizing proteins with multiple modifications, as it preserves the context of these modifications on the whole protein. researchgate.net However, it is generally more suitable for smaller proteins (up to 30-80 kDa) and requires high-resolution mass spectrometers. nih.gov
The choice between bottom-up and top-down approaches depends on the specific research question and the complexity of the sample. Often, a combination of both methods provides the most comprehensive characterization of NEM-modified proteins. google.com
Quantitative mass spectrometry allows for the measurement of changes in the abundance of NEM-modified proteins or peptides across different samples. This is crucial for understanding the dynamics of cysteine reactivity and redox signaling.
Isotopic Labeling: This powerful technique involves the use of stable isotopes to label proteins or peptides. For instance, "light" NEM and "heavy" deuterium-labeled NEM (d5-NEM) can be used to differentially label reduced and oxidized cysteine pools. nih.govmdpi.com The relative abundance of the light and heavy forms is then measured by MS, providing a quantitative measure of the redox state of specific cysteines. mdpi.com Another common strategy is the use of isotope-coded affinity tags (ICAT), which consist of a cysteine-reactive group, an isotopically labeled linker, and a biotin (B1667282) tag for affinity purification. nih.gov
Label-Free Quantification (LFQ): This method compares the signal intensities of peptides across different MS runs without the use of isotopic labels. mdpi.com While it can be less precise than isotopic labeling, it offers a simpler and more cost-effective approach for quantitative proteomics. mdpi.com
| Method | Description | Advantages | Disadvantages |
| Isotopic Labeling (e.g., NEM/d5-NEM) | Uses "light" and "heavy" versions of NEM to differentially label cysteine pools for relative quantification by MS. nih.govmdpi.com | High accuracy and precision for relative quantification. nih.gov | Can be more complex and expensive than label-free methods. nih.gov |
| Label-Free Quantification (LFQ) | Compares the signal intensity of peptides across different mass spectrometry runs to determine relative abundance. mdpi.com | Simpler and more cost-effective than isotopic labeling. mdpi.com | Can be less precise and more susceptible to experimental variation. mdpi.com |
In addition to mass spectrometry, electrophoretic and immunological methods are valuable for the detection of NEM-modified proteins.
Electrophoretic Methods: Techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to separate proteins based on their size. nih.gov Modification with NEM can sometimes cause a detectable shift in a protein's electrophoretic mobility. A more advanced technique, the PEG switch assay, involves ligating NEM-functionalized polyethylene (B3416737) glycol (PEG) to reversibly oxidized thiols, causing a significant mobility shift that can be visualized by Western blotting. nih.gov
Immunological Methods: Antibodies that specifically recognize NEM-modified cysteine residues have been developed. tandfonline.com For example, the monoclonal antibody OX133 can detect NEM-modified proteins on the cell surface and can be used for affinity purification. tandfonline.com This antibody is highly specific for NEM-protein adducts and does not cross-react with proteins modified by other alkylating agents like iodoacetamide (B48618). tandfonline.com Immunological techniques like ELISA and Western blotting using such antibodies can provide a means to detect and quantify NEM-modified proteins. mdpi.com
Mass Spectrometry-Based Proteomic Approaches
Optimization of Reaction Conditions for Research Applications
The specificity and efficiency of the reaction between N-Ethylmaleimide and cysteine residues are highly dependent on the reaction conditions. nih.gov Careful optimization is crucial to ensure accurate and reliable results in research applications.
Key parameters that influence the reaction include pH, NEM concentration, and reaction time. nih.gov
pH: The reaction of NEM with thiols is less dependent on pH than other alkylating agents like iodoacetamide. acs.org However, to improve specificity and minimize off-target reactions with other amino acids like lysine (B10760008) and histidine, it is recommended to keep the pH below neutral. nih.gov
NEM Concentration: While a sufficient concentration of NEM is required to ensure complete alkylation of accessible cysteines, excessive concentrations can lead to non-specific modifications. nih.gov Studies have shown that keeping the NEM concentration below 10 mM helps to improve specificity. nih.gov
Reaction Time: N-Ethylmaleimide reacts rapidly with cysteine thiols. nih.gov Restricting the reaction time to less than 5 minutes can further minimize non-specific alkylation without significantly compromising the modification of cysteine residues. nih.gov
Efficient protein denaturation is also a critical factor for achieving maximal removal of cysteine activity, with one study noting that 40mM NEM could achieve this within 1 minute in denatured tissue homogenates. nih.gov
Table of Optimized Reaction Conditions for NEM Alkylation:
| Parameter | Recommended Condition | Rationale |
| pH | Below neutral | Improves specificity by reducing reactivity with other nucleophilic sites. nih.gov |
| NEM Concentration | Below 10 mM | Minimizes non-specific alkylation. nih.gov |
| Reaction Time | Below 5 minutes | Allows for rapid cysteine modification while limiting off-target reactions. nih.gov |
Computational Approaches for Predicting Cysteine Reactivity and Modification Sites
Computational methods are increasingly being used to predict the reactivity of cysteine residues and potential N-Ethylmaleimide modification sites within proteins. These approaches complement experimental techniques by providing predictive insights into cysteine function and susceptibility to modification.
The reactivity of a particular cysteine residue is influenced by its local microenvironment, including factors like solvent accessibility, the presence of nearby charged or polar residues, and the protein's secondary and tertiary structure. nih.gov Computational models aim to integrate these features to predict which cysteines are most likely to react with electrophiles like NEM.
One approach involves using machine learning algorithms, such as Random Forest models, trained on large datasets of experimentally determined cysteine reactivity. nih.gov These models can learn the complex relationships between the structural properties of a cysteine's microenvironment and its reactivity. For example, the CIAA (Cysteine reactivity toward IodoAcetamide Alkyne) method incorporates descriptors for amino acid content, solvent accessibility, and predicted pKa to assess cysteine reactivity. nih.gov While developed for iodoacetamide, the principles are applicable to understanding reactivity with other electrophiles.
These computational tools can help to:
Identify functionally important or redox-active cysteine residues. researchgate.net
Guide site-directed mutagenesis studies to probe the function of specific cysteines.
Interpret large-scale proteomics datasets of cysteine modifications.
However, the accuracy of these predictions is still an area of active research, and they are often used in conjunction with experimental validation. nih.gov
Development and Application of N Ethylmaleimide Based Probes and Derivatives
Fluorophore-Conjugated Maleimides for Visualization and Imaging
Fluorophore-conjugated maleimides are essential tools for fluorescently labeling proteins to study their localization, trafficking, and interactions within cellular environments. scbt.com These reagents consist of a thiol-reactive maleimide (B117702) group covalently linked to a fluorescent dye (a fluorophore). biotium.com The reaction with a cysteine residue on a target protein effectively "tags" it with a fluorescent marker. biosyn.com A variety of such probes have been developed, spanning the spectral range and offering diverse photophysical properties. thermofisher.com
For instance, Fluorescein-5-Maleimide is a widely used reagent that labels proteins with a green-fluorescent tag, benefiting from its high water solubility at neutral pH. thermofisher.com Similarly, coumarin-based probes like 7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) are valuable for tracking thiol modifications in biochemical pathways. scbt.com The ThioGlo™ series of reagents are maleimide derivatives designed for rapid and sensitive detection of thiols. nih.gov Advanced, next-generation dyes, such as the CF® Dyes and Alexa Fluor dyes, have been functionalized with maleimide groups to provide superior brightness, photostability, and water solubility, making them ideal for demanding applications like labeling proteins on the surface of living cells. biotium.comthermofisher.com Some probes are "fluorogenic," meaning their fluorescence is significantly enhanced upon reaction with a thiol, which reduces background noise and improves detection sensitivity. nih.gov
Table 1: Examples of Fluorophore-Conjugated Maleimides
| Probe Name | Fluorophore Class | Excitation (Ex) / Emission (Em) Wavelengths (nm) | Key Applications |
|---|---|---|---|
| Fluorescein-5-Maleimide | Fluorescein | ~494 / ~518 | General protein labeling, flow cytometry. thermofisher.com |
| Alexa Fluor™ 488 C5 Maleimide | Alexa Fluor | ~495 / ~519 | High-performance imaging, live-cell labeling, proteomics. thermofisher.com |
| CF® 568 Maleimide | CF® Dye | ~562 / ~583 | Bright and photostable labeling for microscopy. biotium.com |
| 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) | Coumarin | ~387 / ~467 | Real-time monitoring of thiol interactions. scbt.com |
| N-(1-Pyrenyl)maleimide | Pyrene | ~340 / ~376 & ~470 (excimer) | Probing molecular interactions and protein conformation. scbt.com |
| ThioGlo™ 1 | N/A | ~379 / ~513 | Quantitative detection of thiols in proteins and cells. nih.gov |
| BODIPY-Maleimide | BODIPY | Varies (e.g., 527 / 570) | Probes with high quantum yield and photostability. nih.gov |
Biotin-Tagged Maleimides for Affinity Purification and Detection
Biotin-tagged maleimides are bifunctional reagents that enable the specific labeling of cysteine-containing proteins with biotin (B1667282). lumiprobe.com This process leverages the extraordinarily high affinity between biotin (Vitamin B7) and proteins like avidin (B1170675) and streptavidin. thermofisher.com Once a protein is biotinylated via the cysteine-maleimide reaction, it can be easily isolated from a complex mixture using streptavidin-coated affinity resins. nih.gov This technique is fundamental to many proteomic workflows, including the enrichment of low-abundance proteins or specific cysteine-containing peptides for mass spectrometry analysis. researchgate.net
These reagents typically include a spacer arm between the maleimide and the biotin moiety. lumiprobe.com This spacer, which can be a simple hydrocarbon chain (e.g., aminocaproic acid in Biotin-X-maleimide) or a hydrophilic polymer like polyethylene (B3416737) glycol (PEG) (e.g., Maleimide-PEG11-Biotin), is crucial for reducing steric hindrance and ensuring that the biotin tag is accessible for binding to streptavidin. lumiprobe.comthermofisher.com The hydrophilic nature of PEG spacers also helps prevent the aggregation of labeled proteins in solution. thermofisher.com Beyond purification, biotin-tagged proteins can be detected in various assays, such as Western blots or ELISAs, using enzyme-conjugated streptavidin, which can amplify the signal and increase assay sensitivity. thermofisher.com
Table 2: Examples of Biotin-Tagged Maleimides
| Reagent Name | Spacer Arm | Key Features & Applications |
|---|---|---|
| Biotin-X-maleimide | Aminocaproic acid | General-purpose biotinylation of thiols for affinity purification and detection. lumiprobe.com |
| EZ-Link™ Maleimide-PEG11-Biotin | 11-unit Polyethylene Glycol (PEG) | Water-soluble; reduces aggregation and steric hindrance. Used for protein purification and detection. thermofisher.com |
| Biotinylated N-ethylmaleimide (Bt-NEM) | Ethyl group | Used in proteomic strategies to quantify the "reactive thiol proteome." nih.gov |
| 3-(N-maleimidopropionyl)biocytin (MPB) | Propionyl-biocytin | Membrane-impermeant reagent used in the Substituted Cysteine Accessibility Method (SCAM) to map protein topology. nih.govresearchgate.net |
| Biotin-maleimide heterotelechelic polymer | Poly(N-isopropylacrylamide) (pNIPAAm) | Advanced polymer for the reversible conjugation and immobilization of proteins on surfaces. nih.gov |
Spin-Labeled Maleimides for Electron Paramagnetic Resonance (EPR) Spectroscopy
Spin-labeled maleimides are used in a powerful biophysical technique called site-directed spin labeling (SDSL). rsc.org In SDSL, a paramagnetic center, or "spin label," is covalently attached to a specific site in a protein, typically an engineered cysteine residue. mdpi.comfrontiersin.org The maleimide functional group provides the means for this specific attachment. frontiersin.org By analyzing the resulting Electron Paramagnetic Resonance (EPR) spectrum, researchers can obtain detailed information about the spin label's mobility, solvent accessibility, and local environment, which in turn reveals insights into protein structure, conformation, and dynamics. frontiersin.orgresearchgate.net
The most common spin labels are stable nitroxide radicals, such as the PROXYL moiety found in 3-Maleimido-PROXYL (often abbreviated as 5-MSL). mdpi.comfrontiersin.org This reagent forms a stable thioether bond with cysteine, which is an advantage over other labels that form disulfide bonds that can be cleaved in the reducing environment of a cell. frontiersin.orgsemanticscholar.org More recently, maleimide-functionalized trityl radicals have been developed. These offer benefits such as increased stability in cellular environments and the ability to perform EPR distance measurements at room temperature. mdpi.comnih.gov When two spin labels are introduced into a single protein, pulsed EPR techniques can measure the distance between them, providing crucial structural constraints. semanticscholar.orgmdpi.com
Table 3: Examples of Maleimide-Based Spin Labels
| Spin Label Name | Paramagnetic Moiety | Key Characteristics & Applications |
|---|---|---|
| 3-Maleimido-PROXYL (5-MSL) | Nitroxide (PROXYL) | Widely used to study local protein dynamics, conformational changes, and ligand binding. mdpi.comresearchgate.netnih.gov |
| Maleimide-functionalized Trityl Radical | Triarylmethyl (Trityl) | Highly stable in cells; enables room-temperature EPR distance measurements. Outperforms many nitroxide labels in efficiency. semanticscholar.orgmdpi.comnih.gov |
| 3-Maleimido-2,2,5,5-tetramethyl-pyrrolidinyloxy (Proxyl or P) | Nitroxide (Pyrrolidinyloxy) | Forms stable thio-ether bond, preventing release in reducing environments. Used to probe dynamics of disordered proteins. frontiersin.org |
| Gd(III)-DOTA-Maleimide | Gadolinium(III) complex | Alternative to nitroxides with different spectroscopic properties; suitable for in-cell distance measurements. rsc.org |
Functionalized Maleimides for Targeted Protein Modification
Beyond attaching standard reporters like fluorophores or biotin, maleimides can be functionalized with a vast range of molecules to impart novel properties or functions to a target protein. This strategy is central to fields ranging from therapeutics to materials science.
A prominent application is in the development of targeted covalent inhibitors (TCIs) for drug discovery. elte.hu In this approach, a maleimide group acts as a "warhead" on a drug molecule that is designed to fit into the active site of a target protein, such as a kinase. acs.org The maleimide then forms an irreversible covalent bond with a nearby cysteine residue, permanently inactivating the protein. elte.hunih.gov This can lead to drugs with higher potency and prolonged duration of action.
Another innovative use involves bis-reactive maleimides, such as dibromomaleimide. These reagents can "bridge" the two sulfur atoms of a native disulfide bond after it has been gently reduced. acs.orgucl.ac.uk This allows for site-specific functionalization while maintaining the protein's structural integrity, a method used to create PEGylated, fluorescent, or biotinylated antibodies and hormones. ucl.ac.ukucl.ac.uk Maleimides are also used to attach polymers like polyethylene glycol (PEGylation) to improve the pharmacokinetic properties of therapeutic proteins or to conjugate proteins to nanoparticles and surfaces for diagnostic and biotechnological applications. cd-bioparticles.com Furthermore, maleimides can be part of more complex schemes, for example, linking a cytotoxic drug like monomethyl auristatin E (MMAE) to an antibody to create an antibody-drug conjugate (ADC) for targeted cancer therapy. cd-bioparticles.comresearchgate.net
Table 4: Applications of Functionalized Maleimides
| Functionalization Type | Maleimide Reagent Example | Purpose and Application |
|---|---|---|
| Targeted Covalent Inhibition | Maleimide-based "warhead" | Irreversibly inhibits enzyme activity by covalently bonding to an active-site cysteine. Used in drug development (e.g., kinase inhibitors). elte.huacs.org |
| Disulfide Bridging | Dibromomaleimide | Site-specifically labels proteins at native disulfide bonds to attach functional groups (e.g., PEG, fluorophores) while maintaining structure. acs.orgucl.ac.uk |
| Polymer Conjugation | Maleimide-PEG | Attaches polyethylene glycol (PEG) to proteins to improve stability, solubility, and circulation half-life for therapeutic use. ucl.ac.uk |
| Drug Conjugation | Maleimide-linker-drug | Creates antibody-drug conjugates (ADCs) by linking a potent cytotoxic agent to a monoclonal antibody for targeted therapy. cd-bioparticles.comresearchgate.net |
| Surface Immobilization | Maleimide-functionalized nanoparticles/surfaces | Attaches proteins to solid supports for use in biochips, protein separation, and diagnostics. cd-bioparticles.com |
| Multi-functional Labeling | Bromomaleimides | Can be used for reversible cysteine modification or to attach multiple different functional groups to a protein. acs.org |
Future Directions and Emerging Research Avenues
Integration of N-Ethylmaleimide Chemistry with Advanced Proteomic Workflows
The specificity of N-Ethylmaleimide for cysteine thiols makes it an invaluable tool in mass spectrometry (MS)-based proteomics. Modern proteomic workflows are increasingly integrating NEM-based strategies for the comprehensive analysis of the "cysteinome."
A primary application is in quantitative proteomics, where stable isotope-labeled versions of NEM, such as d₅-NEM, are employed. nih.govacs.org This differential labeling approach allows for the precise quantification of changes in the redox state of specific cysteine residues between different biological samples. acs.org For instance, one sample can be treated with light NEM (d₀) to cap reduced cysteines, while the other is treated with heavy NEM (d₅). acs.org This methodology enables the identification and quantification of reversibly oxidized cysteines, providing insights into redox signaling pathways. acs.org
Advanced proteomic techniques are essential for mapping complex post-translational modifications (PTMs) like SUMOylation. nih.gov In these workflows, NEM is crucial for stabilizing SUMO conjugates by inhibiting SUMO-specific proteases, which have a catalytic cysteine in their active site. nih.govprotocol-online.org This inhibition is vital for preventing the rapid deconjugation of SUMO from target proteins during sample preparation. nih.gov
Furthermore, NEM is a standard reagent in bottom-up proteomics for the alkylation of cysteine residues following disulfide bond reduction. mdpi.comacs.org This step prevents the reformation of disulfide bonds and ensures that cysteine-containing peptides are accurately identified and quantified by mass spectrometry. mdpi.comcreative-proteomics.com Researchers have optimized reaction conditions, such as pH, NEM concentration, and reaction time, to ensure rapid and specific cysteine alkylation while minimizing off-target reactions with other nucleophilic amino acids like lysine (B10760008) or histidine. nih.gov
Chemical proteomics platforms utilize thiol-reactive probes to profile the reactivity of the entire cysteine proteome. researchgate.net While probes like iodoacetamide (B48618) (IAM) are common, NEM's distinct reactivity profile offers complementary information. nih.gov Quantitative thiol reactivity profiling (QTRP) methods use such probes to measure the response of protein cysteines to various stimuli, which is critical for understanding redox biology and the effects of electrophilic compounds. researchgate.net
Table 1: N-Ethylmaleimide in Advanced Proteomic Techniques
| Proteomic Technique | Role of N-Ethylmaleimide (NEM) | Research Findings | Citations |
|---|---|---|---|
| Quantitative Redox Proteomics | Differential labeling of cysteine thiols using isotopic NEM (d₀/d₅-NEM). | Enables relative quantification of the reversible oxidation state of specific cysteine residues between samples, revealing changes in redox states during processes like aging. | acs.org |
| SUMOylation Analysis | Inhibition of cysteine-based SUMO-specific proteases. | Stabilizes fragile SUMO-protein conjugates, allowing for their enrichment and identification in mass spectrometry workflows. | nih.govprotocol-online.org |
| Bottom-Up Proteomics | Irreversible alkylation of reduced cysteine residues. | Prevents disulfide bond reformation after reduction, facilitating accurate protein identification and quantification by ensuring cysteine-containing peptides are correctly analyzed. | mdpi.comacs.orgcreative-proteomics.com |
| Chemical Footprinting / Structural MS | Covalent modification of solvent-accessible cysteine residues. | Used to probe protein structure and interactions. NEM modification patterns can reveal conformational changes or binding sites, as demonstrated in studies with APE1. | iu.edu |
| Quantitative Thiol Reactivity Profiling (QTRP) | Thiol-reactive probe to assess cysteine reactivity. | Complements other probes like iodoacetamide to provide a comprehensive profile of the reactive cysteinome, crucial for studying redox signaling and electrophile targets. | researchgate.netresearchgate.net |
Novel Applications in Understanding Molecular Mechanisms Underlying Biological Processes
The use of N-Ethylmaleimide as a chemical probe has been instrumental in dissecting complex molecular machinery. A prominent example is the N-ethylmaleimide-sensitive factor (NSF), an ATPase that is essential for intracellular membrane trafficking. nih.govstanford.edunih.gov The discovery that NEM inhibits NSF's function was a critical step in understanding its role as a chaperone that disassembles SNARE (soluble NSF attachment protein receptor) complexes, a process required for vesicle fusion. nih.govresearchgate.netfrontiersin.org By studying the effects of NEM, researchers have clarified that NSF and its cofactor, SNAP, use the energy from ATP hydrolysis to rip apart the stable SNARE complex, thereby recycling its components for subsequent rounds of membrane fusion. nih.govfrontiersin.org
Recent research has expanded the role of NEM-sensitive processes into the realm of post-translational modifications and synaptic plasticity. For example, S-nitrosylation, the addition of a nitric oxide group to a cysteine thiol, is a key regulatory mechanism. ahajournals.org Studies have shown that NSF is physiologically S-nitrosylated, and this modification enhances its binding to the AMPA receptor subunit GluR2. nih.gov This process is critical for the surface expression of AMPA receptors during synaptic plasticity. nih.gov The use of NEM to block free sulfhydryl groups has been a key technique in experiments designed to isolate and identify S-nitrosylated proteins, helping to unravel the signaling cascade from NMDA receptor activation to AMPA receptor trafficking. nih.govresearchgate.net
Furthermore, NEM-based proteomic approaches are uncovering how cysteine modifications contribute to disease pathology. In studies of Huntington's disease, NEM was used in lysis buffers to preserve the in vivo status of cysteine modifications on the huntingtin protein. plos.org This allowed researchers to discover that expansion of the polyglutamine tract in huntingtin and ataxin-1 leads to a significant increase in their S-nitrosylation, suggesting a role for this modification in the disease mechanism. plos.org
Table 2: Biological Processes Investigated with N-Ethylmaleimide
| Biological Process | Role of NEM/NEM-Sensitive Proteins | Key Findings | Citations |
|---|---|---|---|
| Vesicular Transport and Membrane Fusion | NEM inhibits N-Ethylmaleimide-Sensitive Factor (NSF), a key ATPase. | NSF acts as a molecular chaperone to disassemble SNARE complexes, a crucial step for recycling fusion machinery. | nih.govnih.govresearchgate.netfrontiersin.org |
| Synaptic Plasticity | S-nitrosylation of NSF regulates its function; NEM is used to block non-nitrosylated cysteines. | S-nitrosylation of NSF enhances its binding to the GluR2 AMPA receptor subunit, promoting its surface expression. | nih.gov |
| Protein S-Nitrosylation | NEM is used to block free thiols, allowing for specific detection of S-nitrosylated sites. | This approach has been used to show that polyQ expansion in huntingtin and ataxin-1 increases their S-nitrosylation. | plos.org |
| Autophagy | The yeast equivalent of NSF (Sec18) is required for autophagosome-lysosome fusion. | Inhibition of NSF function blocks the completion of the autophagic process. | frontiersin.org |
| Ion Transport | NEM activates K-Cl cotransport and inhibits various ATPases. | NEM has been a diagnostic tool to uncover and manipulate the membrane presence of K-Cl cotransport. | wikipedia.org |
Development of Next-Generation Maleimide-Based Reagents with Enhanced Specificity and Versatility
While classic maleimides like NEM are effective, their application can be limited by the stability of the resulting thioether bond, which can undergo retro-Michael reactions. This has spurred the development of "next-generation maleimides" (NGMs) designed for more stable and site-specific protein conjugation. nih.govrsc.org
A leading class of NGMs are dibromomaleimides (DBMs) and diiodomaleimides (DIMs). ucl.ac.ukacs.org These reagents are substituted at the 3 and 4 positions of the maleimide (B117702) ring, allowing them to react with two cysteine thiols, such as those from a reduced disulfide bond. rsc.org This "disulfide bridging" capability re-establishes a covalent link between the two cysteines, resulting in a highly stable conjugate while functionalizing the protein. rsc.orgucl.ac.uk This approach is particularly valuable for creating homogenous antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a specific site on an antibody. rsc.orgucl.ac.uk By targeting the interchain disulfide bonds of an antibody, NGMs can produce ADCs with a controlled drug-to-antibody ratio (DAR) of approximately 4, avoiding the heterogeneity of conjugates made with traditional methods. ucl.ac.uk
Researchers are actively tuning the properties of these NGMs to optimize their performance. For example, diiodomaleimides have been shown to offer rapid bioconjugation with reduced rates of hydrolysis compared to dibromomaleimides, allowing for the efficient cross-linking of even sterically hindered proteins. acs.org Further refinements include the development of dithiomaleimides (DTMs), which have attenuated reactivity, allowing them to be present during the disulfide reduction step for a more efficient in situ bridging process that minimizes disulfide scrambling. ucl.ac.uk The versatility of these NGM platforms is being expanded to create trifunctional linkers for attaching multiple payloads and to develop novel protein-protein conjugates, such as linking human serum albumin to antibody fragments to extend their half-life. ucl.ac.ukacs.org
Table 3: Comparison of Traditional and Next-Generation Maleimides
| Feature | Traditional Maleimides (e.g., NEM) | Next-Generation Maleimides (NGMs) (e.g., DBMs, DIMs) | Citations |
|---|---|---|---|
| Reaction | Michael addition with a single cysteine thiol. | Disulfide bridging by reacting with two cysteine thiols from a reduced disulfide. | wikipedia.org, rsc.org |
| Stability of Product | Thioether bond can be susceptible to reversal (retro-Michael reaction). | Forms a stable, re-bridged linkage that is often further stabilized by hydrolysis of the maleimide ring. | rsc.org, ucl.ac.uk |
| Specificity | Reacts with accessible single cysteine residues. | Site-selectively targets interchain disulfide bonds. | creative-proteomics.com, nih.gov |
| Homogeneity of Conjugates | Can lead to heterogeneous products with varying sites and numbers of modifications. | Produces highly homogeneous conjugates with a controlled drug-to-antibody ratio (DAR). | ucl.ac.uk |
| Primary Application Example | General cysteine labeling, enzyme inhibition. | Construction of stable and homogeneous antibody-drug conjugates (ADCs). | wikipedia.org, rsc.org |
Collaborative Research Strategies Utilizing N-Ethylmaleimide in Multidisciplinary Studies
The complexity of the biological systems investigated using NEM and its derivatives necessitates multidisciplinary and collaborative research. Understanding the precise molecular mechanism of NSF-mediated SNARE complex disassembly, for instance, requires a combination of structural biology (cryo-electron microscopy, crystallography), biochemistry, and biophysics (single-molecule measurements). nih.govstanford.edu
Collaborative research centers are being formed to tackle such large-scale questions. For example, research initiatives aim to understand how the molecular structure of different SNAREs and physical parameters of the cell membrane, like curvature and tension, influence the energy landscape of membrane fusion. uni-goettingen.de These studies integrate the work of cell biologists, physicists, and chemists to build a comprehensive model of this fundamental process, in which the function of the N-ethylmaleimide-sensitive factor is a critical component. uni-goettingen.de
Similarly, the development and application of next-generation maleimides for therapeutics like ADCs is an inherently collaborative field. nih.govucl.ac.uk It requires the expertise of organic chemists to synthesize and optimize the NGM linkers, protein engineers to design and produce antibodies, and cancer biologists and pharmacologists to test the efficacy and properties of the resulting ADCs in vitro and in vivo. nih.govrsc.org Such multidisciplinary efforts are essential for translating fundamental chemical principles into advanced therapeutic strategies.
Q & A
Q. How should researchers design longitudinal studies to assess NEM-Cysteine’s chronic effects on cellular redox homeostasis?
- Methodological Answer : Establish a chronic exposure model with pulsed NEM-Cysteine treatments (e.g., 0.5 mM every 48 hours for 2 weeks). Monitor glutathione (GSH/GSSG) ratios via LC-MS/MS and oxidative stress markers (e.g., 8-OHdG). Include a recovery phase to assess reversibility. Use mixed-effects models to account for intra- and inter-individual variability .
Data Contradiction Analysis Framework
- Step 1 : Replicate the experiment using identical protocols and reagents.
- Step 2 : Compare methodologies for differences in buffer conditions, cell lines, or NEM-Cysteine sourcing.
- Step 3 : Apply sensitivity analyses (e.g., leave-one-out in meta-analyses) to identify outlier studies.
- Step 4 : Consult structural biologists or kinetic modelers to explore mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
